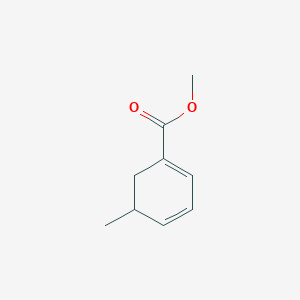
Methyl 5-methylcyclohexa-1,3-diene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-methylcyclohexa-1,3-diene-1-carboxylate is an organic compound with a unique structure that includes a cyclohexadiene ring substituted with a methyl group and a methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methylcyclohexa-1,3-diene-1-carboxylate typically involves the esterification of 5-methylcyclohexa-1,3-diene-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methylcyclohexa-1,3-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the diene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogens and halogenating agents are often used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Methyl 5-methylcyclohexa-1,3-diene-1-carboxylate is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of Methyl 5-methylcyclohexa-1,3-diene-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. Additionally, its reactivity with electrophiles and nucleophiles allows it to undergo various transformations, contributing to its versatility in synthetic applications .
Comparison with Similar Compounds
Similar Compounds
Methyl cyclohexa-2,5-diene-1-carboxylate: Similar structure but with different substitution patterns.
3-hydroxymethyl-3-methylcyclohexa-1,4-diene: Contains a hydroxymethyl group instead of a methoxycarbonyl group.
Uniqueness
Methyl 5-methylcyclohexa-1,3-diene-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .
Biological Activity
Methyl 5-methylcyclohexa-1,3-diene-1-carboxylate is an organic compound that has garnered interest for its potential biological activities. This article delves into its chemical properties, biological interactions, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclohexadiene structure with a carboxylate functional group. Its molecular formula is C11H14O2, and it possesses a molecular weight of approximately 178.23 g/mol. The compound's unique structure contributes to its reactivity and potential biological applications.
The biological activity of this compound can be attributed to several mechanisms:
- Formation of Schiff Bases : The carbonyl group in the compound can react with amines to form Schiff bases, which are significant in various biological processes.
- Diels-Alder Reactions : The conjugated diene system allows the compound to participate in Diels-Alder reactions, potentially leading to the formation of biologically active cyclohexene derivatives.
- Enzyme Interactions : The compound may interact with enzymes involved in oxidation-reduction reactions, influencing metabolic pathways crucial for cellular functions .
Biological Activity
Research has indicated that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit antimicrobial activity against bacteria and fungi. For instance, derivatives have been noted for their effectiveness against Staphylococcus aureus and Candida albicans.
| Activity Type | Organism | IC50 (µM) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 2.6 |
| Antifungal | Candida albicans | 3.5 |
- Anticancer Potential : Preliminary studies suggest that analogs of this compound may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Study 1: Antimicrobial Activity
A recent study investigated the antimicrobial effects of this compound derivatives. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 2.6 µM against S. aureus. This suggests potential applications in developing new antimicrobial agents.
Study 2: Anticancer Research
In vitro assays have shown that certain derivatives of this compound can induce apoptosis in human cancer cell lines. These compounds were found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, indicating their potential as anticancer agents.
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
methyl 5-methylcyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-7-4-3-5-8(6-7)9(10)11-2/h3-5,7H,6H2,1-2H3 |
InChI Key |
COAPJNBPAMNWHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















